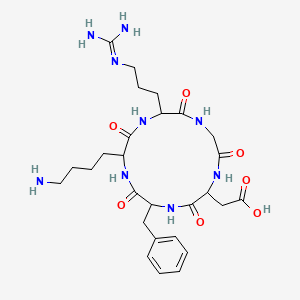
c(RGDfK)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound cyclo(Arg-Gly-Asp-D-Phe-Lys), commonly referred to as c(RGDfK), is a cyclic pentapeptide. It is known for its high affinity and selectivity towards the integrin alphaVbeta3 receptor, which is overexpressed in various tumor cells and angiogenic blood vessels. This makes it a valuable tool in cancer research and therapy, particularly for targeting and imaging tumors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of c(RGDfK) typically involves solid-phase peptide synthesis (SPPS). The process begins with the linear assembly of the peptide on a resin, followed by cyclization to form the cyclic structure. The key steps include:
Linear Peptide Assembly: The peptide is assembled on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Cyclization: The linear peptide is cleaved from the resin and cyclized in solution. Cyclization is often achieved using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Purification: The cyclic peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Industrial Production Methods
Industrial production of c(RGDfK) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification methods, such as preparative HPLC, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
c(RGDfK) primarily undergoes reactions typical of peptides, including:
Oxidation: The methionine residue, if present, can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various coupling reagents and protecting groups are used during peptide synthesis.
Major Products
The major products formed from these reactions are typically modified peptides with altered functional groups, which can affect their binding affinity and biological activity.
科学研究应用
c(RGDfK) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the development of integrin-targeting compounds.
Biology: Employed in studies of cell adhesion, migration, and signaling.
Medicine: Utilized in cancer therapy for targeted drug delivery and imaging. It is often conjugated with therapeutic agents or imaging probes to enhance their specificity for tumor cells.
Industry: Applied in the development of diagnostic tools and therapeutic agents.
作用机制
c(RGDfK) exerts its effects by binding to the integrin alphaVbeta3 receptor on the surface of tumor cells and angiogenic blood vessels. This binding inhibits the interaction between integrins and their natural ligands, such as fibronectin and vitronectin, thereby disrupting cell adhesion, migration, and survival. The inhibition of these processes can lead to reduced tumor growth and metastasis.
相似化合物的比较
Similar Compounds
Cyclo(Arg-Gly-Asp-D-Phe-Val) (c(RGDfV)): Another cyclic peptide with similar integrin-binding properties.
Cyclo(Arg-Gly-Asp-D-Tyr-Lys) (c(RGDyK)): A variant with a tyrosine residue, offering different binding characteristics.
Cilengitide (cyclo(Arg-Gly-Asp-D-Phe-NMeVal)): A well-known integrin inhibitor used in clinical trials for cancer therapy.
Uniqueness
c(RGDfK) is unique due to its high affinity and selectivity for the integrin alphaVbeta3 receptor, making it particularly effective for targeting tumor cells and angiogenic blood vessels. Its cyclic structure provides stability and resistance to enzymatic degradation, enhancing its potential for therapeutic applications.
属性
IUPAC Name |
2-[8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHPXYIRNJFKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N9O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12457245.png)
![ethyl [5-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B12457247.png)
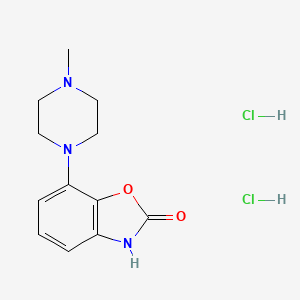
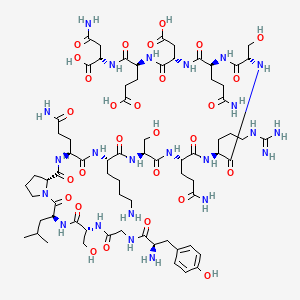
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12457274.png)
![N,N'-biphenyl-4,4'-diylbis{2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide}](/img/structure/B12457277.png)

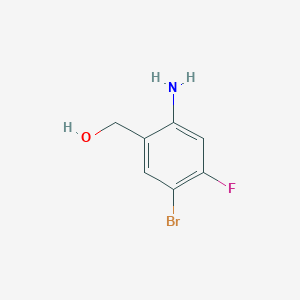
![4-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12457308.png)
![4-[({(2Z)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B12457326.png)
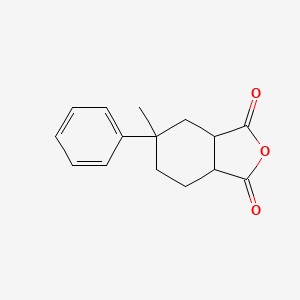
![2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]phenylalaninate](/img/structure/B12457336.png)
![2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N,N-dimethylbutan-2-amine](/img/structure/B12457344.png)

